

# Spectroscopic Characterization of 2-Amino-5-bromo-N,N-dimethylbenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-5-bromo-N,N-dimethylbenzamide

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This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2-Amino-5-bromo-N,N-dimethylbenzamide**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its functional groups and general principles of spectroscopy. It also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Chemical Structure and Overview

**2-Amino-5-bromo-N,N-dimethylbenzamide** is an aromatic compound containing several key functional groups that give rise to characteristic spectroscopic signals: a substituted benzene ring, a primary amine ( $-NH_2$ ), a tertiary amide ( $-CON(CH_3)_2$ ), and a bromine substituent. Understanding the expected spectroscopic behavior of these groups is crucial for the structural elucidation and quality control of this compound.

Molecular Formula:  $C_9H_{11}BrN_2O$  Molecular Weight: 243.10 g/mol CAS Number: 139253-79-5<sup>[1]</sup>

## Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of **2-Amino-5-bromo-N,N-dimethylbenzamide**. These are predicted values and should be confirmed by experimental data.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ , 400 MHz)**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.3 - 7.5	Doublet	1H	Ar-H (ortho to -CONH <sub>2</sub> )
~ 7.1 - 7.3	Doublet of doublets	1H	Ar-H (ortho to -Br)
~ 6.6 - 6.8	Doublet	1H	Ar-H (ortho to -NH <sub>2</sub> )
~ 4.0 - 4.5	Broad singlet	2H	-NH <sub>2</sub>
~ 2.9 - 3.1	Singlet	6H	-N(CH <sub>3</sub> ) <sub>2</sub>

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ , 100 MHz)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 168 - 172	C=O (Amide)
~ 145 - 150	Ar-C-NH <sub>2</sub>
~ 130 - 135	Ar-C-Br
~ 125 - 130	Ar-C-H
~ 120 - 125	Ar-C-H
~ 115 - 120	Ar-C-H
~ 110 - 115	Ar-C-CONH <sub>2</sub>
~ 35 - 40	-N(CH <sub>3</sub> ) <sub>2</sub>

**Table 3: Predicted FT-IR Spectroscopic Data (Solid State, KBr Pellet)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric)
3100 - 3000	Weak	C-H stretch (aromatic)
2950 - 2850	Weak to Medium	C-H stretch (aliphatic, -CH <sub>3</sub> )
1630 - 1600	Strong	C=O stretch (amide)
1600 - 1550	Medium	N-H bend (amine)
1500 - 1400	Medium to Strong	C=C stretch (aromatic ring)
1300 - 1200	Medium	C-N stretch (amide and amine)
1100 - 1000	Medium	C-Br stretch
850 - 750	Strong	C-H bend (out-of-plane, aromatic)

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Relative Intensity	Assignment
243/245	High	[M] <sup>+</sup> / [M+2] <sup>+</sup> (Molecular ion peak with bromine isotope pattern)
199/201	Medium	[M - N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
171/173	Medium	[M - CON(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
120	Medium	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>
77	Low	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
44	High	[CON(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) chemical environments in the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-5-bromo-N,N-dimethylbenzamide** in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse sequence with a  $90^\circ$  pulse angle.
  - Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
  - Employ a relaxation delay of 1-2 seconds between scans.
  - Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
  - Use a longer relaxation delay (e.g., 2-5 seconds).

- A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

- Sample Preparation:
  - Grind a small amount (1-2 mg) of the solid sample with an agate mortar and pestle.
  - Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.
  - Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Acquire the sample spectrum over the mid-infrared range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance

spectrum.

## Mass Spectrometry (MS)

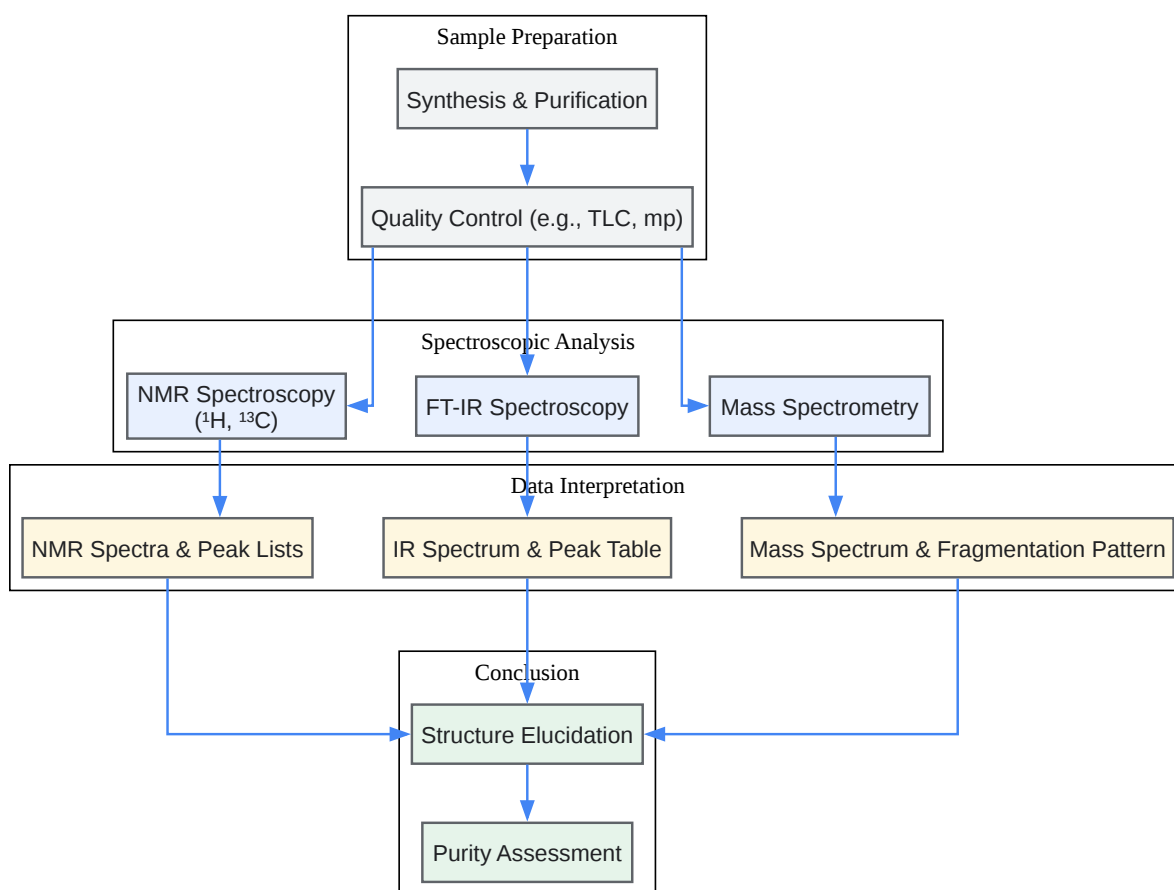
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- **Ionization:** The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak ( $[M]^+$ ) and the characteristic isotopic pattern of bromine ( $[M+2]^+$ ) are key features to identify.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-5-bromo-N,N-dimethylbenzamide**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. 139253-79-5[2-Amino-5-bromo-N,N-dimethylbenzamide]BLD Pharm [bldpharm.com]
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